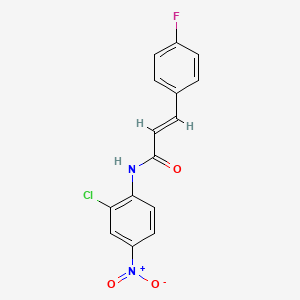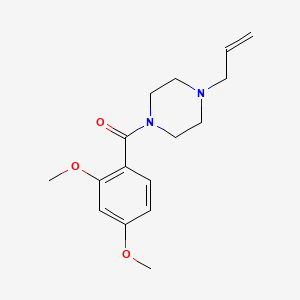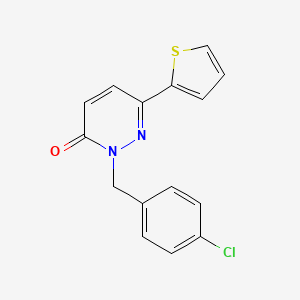
N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)acrylamide, commonly known as CNFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNFA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
CNFA has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CNFA has also been investigated for its antifungal and antibacterial activities. In addition, CNFA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Wirkmechanismus
The exact mechanism of action of CNFA is not fully understood. However, it has been proposed that CNFA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. CNFA has also been shown to inhibit the activity of certain signaling pathways, such as the Akt/mTOR pathway, which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
CNFA has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress, which can lead to DNA damage and cell death. CNFA has also been shown to alter the expression of certain genes involved in cell cycle regulation and apoptosis. In addition, CNFA has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNFA in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using CNFA is its relatively low solubility in water, which can make it difficult to work with in certain assays. In addition, the toxicity of CNFA to normal cells and tissues is not well understood, which could limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on CNFA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the toxicity of CNFA to normal cells and tissues, which could provide important information for its clinical development. In addition, further studies are needed to elucidate the exact mechanism of action of CNFA and to identify its molecular targets. Finally, the development of CNFA-based drug delivery systems could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of CNFA is a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-fluorobenzaldehyde in the presence of a base catalyst to form an intermediate product. This intermediate product is then treated with acryloyl chloride to yield CNFA. The purity of the final product is ensured by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTMVHUEDVPUGR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine dihydrochloride](/img/structure/B5437502.png)
![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)
![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
![N-1,3-benzodioxol-5-yl-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5437534.png)
![1-acetyl-N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-4-piperidinecarboxamide](/img/structure/B5437538.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,6-trimethyl-2(1H)-pyridinone](/img/structure/B5437542.png)

![2-(4-fluorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5437562.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437567.png)

![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)